molecular formula C19H22N6O3 B13647609 2-[[2-(2-Propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]oxy]propanamide

2-[[2-(2-Propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]oxy]propanamide

Cat. No.: B13647609
M. Wt: 382.4 g/mol
InChI Key: SIKYDKLGPWRPMZ-UHFFFAOYSA-N
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Description

2-[[2-(2-Propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]oxy]propanamide is a complex organic compound that features a unique combination of triazole, imidazole, and benzoxazepine rings. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(2-Propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]oxy]propanamide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the construction of the imidazole and benzoxazepine rings. Key reagents used in these reactions include azides, aldehydes, and various catalysts to facilitate cyclization and ring formation .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-[[2-(2-Propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]oxy]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while reduction could produce amines or alcohols .

Scientific Research Applications

2-[[2-(2-Propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]oxy]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 2-[[2-(2-Propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]oxy]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to therapeutic effects. For example, in cancer treatment, the compound may inhibit enzymes involved in DNA replication, thereby preventing cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[[2-(2-Propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]oxy]propanamide apart is its unique combination of these three rings, which may confer enhanced biological activity and specificity compared to compounds containing only one or two of these rings .

Properties

Molecular Formula

C19H22N6O3

Molecular Weight

382.4 g/mol

IUPAC Name

2-[[2-(2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]oxy]propanamide

InChI

InChI=1S/C19H22N6O3/c1-11(2)25-19(21-10-22-25)15-9-24-6-7-27-16-8-13(28-12(3)17(20)26)4-5-14(16)18(24)23-15/h4-5,8-12H,6-7H2,1-3H3,(H2,20,26)

InChI Key

SIKYDKLGPWRPMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NC=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)OC(C)C(=O)N

Origin of Product

United States

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